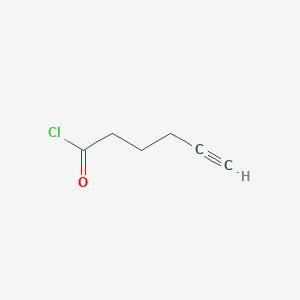
Hex-5-ynoyl chloride
Übersicht
Beschreibung
Hex-5-ynoyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their reactivity, which can provide insights into the behavior of hex-5-ynoyl chloride by analogy. For instance, hex-5-enylcarbamates and related compounds have been studied for their ability to undergo cyclization and subsequent reactions . Similarly, alkatrienyl sulfoxides and sulfones have been synthesized and their electrophile-promoted cyclization reactions have been explored . These studies suggest that hex-5-ynoyl chloride could potentially participate in similar cyclization reactions and may exhibit reactivity with nucleophiles or electrophiles.
Synthesis Analysis
The synthesis of related compounds involves the use of chlorides such as benzeneselenenyl chloride and phenylsulfenyl chloride . These reagents are used to introduce functional groups that can facilitate cyclization or rearrangement reactions. For hex-5-ynoyl chloride, a similar approach could be employed, where the alkyne functionality could react with a suitable reagent to form a more complex structure. The synthesis of hex-5-ynoyl chloride itself is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of hex-5-ynoyl chloride would consist of a five-carbon alkyne chain with a terminal carbonyl chloride. The papers do not directly analyze the molecular structure of hex-5-ynoyl chloride, but they do discuss the structures of related compounds. For example, the cyclization of hex-5-enylcarbamates leads to the formation of piperidine derivatives , and the synthesis of alkatrienyl sulfoxides involves sigmatropic rearrangement . These structural transformations highlight the potential complexity and reactivity of molecules similar to hex-5-ynoyl chloride.
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and the formation of heterocyclic systems . Hex-5-enylcarbamates react with benzeneselenenyl chloride to form adducts that can cyclize into piperidine derivatives . Similarly, alkatrienyl sulfoxides undergo electrophile-promoted cyclization reactions to form various heterocyclic salts . These reactions indicate that hex-5-ynoyl chloride could also undergo cyclization and may react with various electrophiles or nucleophiles to form a range of products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of hex-5-ynoyl chloride are not discussed in the provided papers, the properties of similar compounds can be inferred. For example, the reactivity of hex-5-enylcarbamates with benzeneselenenyl chloride suggests that hex-5-ynoyl chloride may also be reactive towards nucleophiles . The synthesis of alkatrienyl sulfoxides indicates that the presence of an alkyne can lead to interesting rearrangements and cyclizations . These insights suggest that hex-5-ynoyl chloride would likely be a reactive molecule with properties that facilitate its participation in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis : Hex-5-ynoyl chloride can be used as a building block in organic synthesis . It can react with various nucleophiles to form a variety of products. For example, it can react with alcohols to form esters, or with amines to form amides.
-
Organic Synthesis : Hex-5-ynoyl chloride can be used as a building block in organic synthesis . It can react with various nucleophiles to form a variety of products. For example, it can react with alcohols to form esters, or with amines to form amides.
-
Polymer Science : Hex-5-ynoyl chloride could potentially be used in the synthesis of polymers . The chloride group is reactive and could potentially be used to initiate polymerization reactions.
-
Material Science : Hex-5-ynoyl chloride could potentially be used in the synthesis of materials with specific properties . For example, it could be used to synthesize materials with specific optical or electronic properties.
-
Chemical Research : Hex-5-ynoyl chloride could be used in chemical research as a reagent to explore new reactions and syntheses .
Safety And Hazards
Hex-5-ynoyl chloride is classified as a dangerous good for transport . It has the signal word “Danger” and the hazard statements H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .
Eigenschaften
IUPAC Name |
hex-5-ynoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBQFNAWQPYQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374720 | |
| Record name | hex-5-ynoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hex-5-ynoyl chloride | |
CAS RN |
55183-45-4 | |
| Record name | hex-5-ynoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hex-5-ynoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)






![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)





